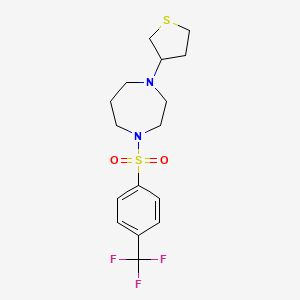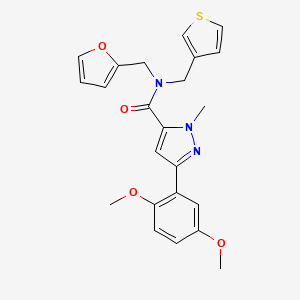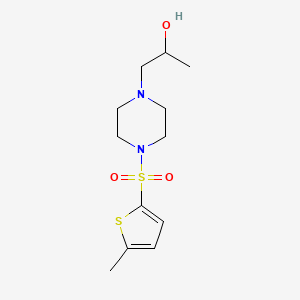
1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring and the piperazine ring could impart certain properties to the compound, such as stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, for example, is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure-Activity Relationships
The compound 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, due to its complex structure, plays a significant role in the field of chemical synthesis, offering a versatile framework for developing various pharmacologically active agents. The structure of the compound, characterized by the presence of sulfonyl and piperazine groups, has been a focal point for synthesizing derivatives with targeted biological activities.
Antibacterial Agents
Research has explored the synthesis and antibacterial activity of compounds derived from similar structures, focusing on their efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This indicates the potential of derivatives for developing new antibacterial agents (Matsumoto & Minami, 1975).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, designed and synthesized, highlighted the compound's role in developing adenosine A2B receptor antagonists. These antagonists exhibit subnanomolar affinity and high selectivity, suggesting their potential in therapeutic applications (Borrmann et al., 2009).
Antimicrobial Activities
The synthesis of novel triazole derivatives from structures incorporating similar moieties has been reported, with some compounds demonstrating good to moderate activities against various microorganisms. This points to the application of such derivatives in combating microbial infections (Bektaş et al., 2007).
Melanocortin-4 Receptor Ligands
Derivatives from tetrahydrothiophenes and tetrahydrofurans studies, related to the compound, have shown binding affinities at the human melanocortin-4 receptor, indicating their potential as ligands for therapeutic targets (Tran et al., 2008).
5-HT7 Receptor Antagonists
The preparation of piperazine derivatives has led to the identification of potent 5-HT7 receptor antagonists, showcasing the compound's utility in neurochemical modulation (Yoon et al., 2008).
Cytotoxicity and Tubulin Polymerization Inhibitors
Through molecular hybridization, derivatives mimicking sulfonyl piperazines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in cancer therapy, particularly in inhibiting tubulin polymerization (Jadala et al., 2019).
Propiedades
IUPAC Name |
1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXOMSRWZMGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)


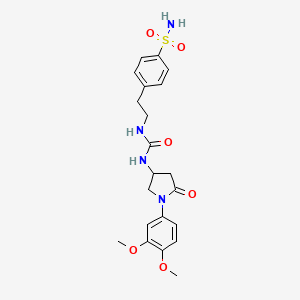
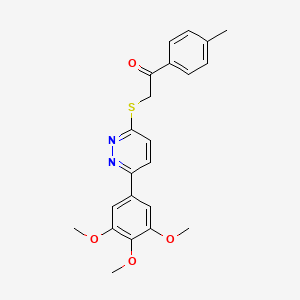

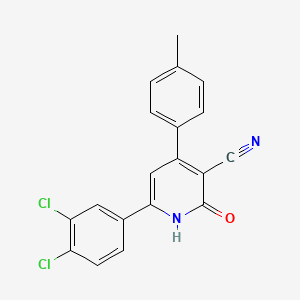
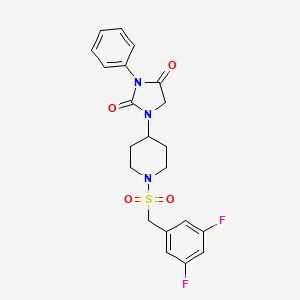

![Ethyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894126.png)
